molecular formula C3H8ClNO2 B1359930 Sarcosine hydrochloride CAS No. 637-96-7

Sarcosine hydrochloride

Cat. No. B1359930
CAS RN: 637-96-7
M. Wt: 125.55 g/mol
InChI Key: WVKIFIROCHIWAY-UHFFFAOYSA-N
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Description

Sarcosine hydrochloride (C3H8ClNO2) is an amino acid intermediate in the metabolism of choline . It is naturally found in muscles and other body tissues . In the laboratory, it may be synthesized from chloroacetic acid and methylamine . Sarcosine is an intermediate in the metabolism of glycine .


Synthesis Analysis

Sarcosine can be synthesized from chloroacetic acid and methylamine . The reaction conditions involve these two reactants and sodium hydrogencarbonate in water for 0.5 hours. Then, hydrogen chloride is added in water at pH=2 at 35°C for 24 hours .


Molecular Structure Analysis

This compound crystallizes in the monoclinic space group P21 with two molecules per unit cell of dimensions a = 9.00, b = 5.93, c = 5.41 Å, and β = 96.0° . The structure has been solved by the heavy-atom method, using intensities estimated visually from X-ray photographs .


Chemical Reactions Analysis

Sarcosine reduces the chemical corrosion of the Cu film surface by adsorption on Cu oxides, which affects the main complexation reaction .

Scientific Research Applications

Crystal Structure Analysis

Sarcosine hydrochloride exhibits a unique crystal and molecular structure, valuable in understanding molecular interactions. Bhattacharyya and Saha (1978) detailed its crystallization in a monoclinic space group, noting that sarcosine molecules are planar and held together by hydrogen bonds and van der Waals forces, crucial for the study of molecular interactions and drug design (Bhattacharyya & Saha, 1978).

Metabolism and Biological Formation

Sarcosine plays a role in metabolic processes. Horner and Mackenzie (1950) found it to be a metabolite in rats, highlighting its biological significance and potential applications in studying metabolic pathways (Horner & Mackenzie, 1950).

Protolysis Kinetics in Amino Acids

Sheinblatt (1962) explored this compound's role in protolysis kinetics of amino acids. Understanding these kinetics is vital for biochemistry and pharmaceutical applications, especially in drug development and enzyme catalysis (Sheinblatt, 1962).

Prostate Cancer Marker

Sarcosine's potential as a prostate cancer biomarker was investigated by Cavaliere et al. (2011), who developed a method for its quantification in urine. This research is crucial for early diagnosis and treatment of prostate cancer (Cavaliere et al., 2011).

Photobioelectrochemical Sensing

Riedel et al. (2013) reported a photobioelectrochemical sensor for sarcosine detection, which is significant for developing sensitive diagnostic tools (Riedel et al., 2013).

Neuropharmacological Studies

Sarcosine's role as a glycine transport inhibitor and its agonistic effects on glycine receptors were examined by Zhang, Lyons-Warren, and Thio (2009). Such studies contribute to our understanding of neurotransmitter systems and mental health treatment (Zhang et al., 2009).

Metabolomic Analysis in Prostate Cancer

Wu et al. (2011) validated sarcosine's diagnostic value in prostate cancer through a metabolomic approach. This research provides insight into biomarkers and personalized medicine (Wu et al., 2011).

Molecular Imprinting for Preconcentration

A study by Ramezani et al. (2021) involved using molecularly imprinted polymer for sarcosine preconcentration. This technique is vital for enhancing analytical methods in clinical diagnostics (Ramezani et al., 2021).

NMDA Receptor Co-agonism

Zhang, Hyrc, and Thio (2009) explored sarcosine as an NMDA receptor co-agonist, providing insights relevant to neurological disorders and pharmacological interventions (Zhang et al., 2009).

Electrochemiluminescence in Prostate Cancer Diagnosis

Valenti et al. (2015) developed an approach combining electrochemiluminescence and supramolecular chemistry for sarcosine detection in prostate cancer diagnosis, demonstrating the integration of chemistry and technology in medical diagnostics (Valenti et al., 2015).

Paper-Based Sarcosine Assay

Masumoto et al. (2021) reported a paper-based colorimetric assay for sarcosine, contributing to the development of simple and accessible diagnostic tools (Masumoto et al., 2021).

Influence on Prefrontal Cortex in Schizophrenia

Strzelecki et al. (2015) studied the impact of sarcosine on the prefrontal cortex in schizophrenia patients, advancing our understanding of schizophrenia treatment (Strzelecki et al., 2015).

Prostate Cancer Biosensors

Yang et al. (2018) discussed the development of a Pt@ZIF8 modified electrode for sarcosine detection, showcasing the integration of nanotechnology in cancer diagnostics (Yang et al., 2018).

AMPA Receptor Activation in Depression

Chen et al. (2015) explored sarcosine's role in AMPA receptor activation, contributing to antidepressant research (Chen et al., 2015).

Systematic Review in Schizophrenia Treatment

Chang et al. (2020) performed a systematic review on sarcosine's efficacy in schizophrenia, highlighting its potential in psychiatric treatment (Chang et al., 2020).

Seizure Models and Neurological Effects

Socała et al. (2010) investigated sarcosine in mouse seizure models, offering insights into its neurological effects and potential therapeutic applications (Socała et al., 2010).

LC-MS for Prostate Cancer Biomarkers

Chen et al. (2014) developed a method for sarcosine detection using LC-MS, important for precise diagnostic techniques in cancer research (Chen et al., 2014).

Fermentative Production in Biotechnology

Mindt et al. (2019) showcased the fermentative production of N-alkylated glycine derivatives, such as sarcosine, using Corynebacterium glutamicum, demonstrating applications in biotechnology and drug development (Mindt et al., 2019).

Molecular Dynamics in Protein Stabilization

Kumar and Kishore (2013) used molecular dynamics simulations to study sarcosine's effect on water and urea, implications in protein stabilization, providing insights into the molecular mechanisms of osmolytes in biological systems (Kumar & Kishore, 2013).

PET Imaging in Prostate Cancer

Piert et al. (2017) evaluated 11C-Sarcosine as a PET imaging probe for prostate cancer, showing its potential in non-invasive cancer diagnostics (Piert et al., 2017).

Safety and Hazards

When handling Sarcosine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended . People should be kept away from and upwind of spill/leak .

Relevant Papers

One relevant paper titled “Colorimetric paper-based sarcosine assay with improved sensitivity” reports on a simple paper-based bienzymatic colorimetric assay for sarcosine as an important urinary biomarker of prostate cancer . All required assay reagents are pre-deposited on hydrophilic filter paper spots surrounded by a hydrophobic barrier .

Biochemical Analysis

Biochemical Properties

Sarcosine hydrochloride plays a significant role in biochemical reactions, particularly in the metabolism of glycine and choline. It is an intermediate and byproduct in the synthesis and degradation of glycine. The enzyme sarcosine dehydrogenase metabolizes this compound to glycine, while glycine-N-methyl transferase generates this compound from glycine . This compound interacts with various biomolecules, including enzymes and proteins, to facilitate these metabolic processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate macroautophagy in cultured cells, suggesting a role in improved proteostasis . Additionally, this compound has been implicated in the progression of prostate cancer, where it stimulates cell proliferation and invasion .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific biomolecules. It acts as a glycine transporter inhibitor, enhancing the levels of glycine and subsequently potentiating N-methyl-D-aspartate (NMDA) receptors . This modulation of NMDA receptors is proposed to produce therapeutic effects in conditions such as schizophrenia . This compound also influences oxidative stress, mitochondrial dysfunction, and neuroinflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is rapidly degraded to glycine by the enzyme sarcosine dehydrogenase . Long-term studies have shown that this compound can influence cellular function, including the activation of macroautophagy and modulation of metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on schizophrenia, this compound was administered at doses of 300 and 600 mg/kg, which ameliorated oxidative and nitrosative stress, mitochondrial dysfunction, and neuroinflammation . High doses may lead to adverse effects, and the optimal dosage needs to be carefully determined based on the specific application .

Metabolic Pathways

This compound is involved in the metabolic pathways of glycine and choline. It is metabolized to glycine by sarcosine dehydrogenase and generated from glycine by glycine-N-methyl transferase . These metabolic pathways are crucial for various physiological processes, including the synthesis of glutathione, creatine, purines, and serine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is a substrate of proton-coupled amino acid transporters, which are overexpressed in certain tissues and tumors . This transport mechanism facilitates the localization and accumulation of this compound in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm and mitochondria, where it participates in metabolic processes . The specific localization of this compound can affect its activity and function within the cell.

properties

IUPAC Name

2-(methylamino)acetic acid;hydrochloride
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InChI

InChI=1S/C3H7NO2.ClH/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);1H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WVKIFIROCHIWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

107-97-1 (Parent)
Record name Sarcosine hydrochloride
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DSSTOX Substance ID

DTXSID5060930
Record name Sarcosine hydrochloride
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Molecular Weight

125.55 g/mol
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Physical Description

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS]
Record name Sarcosine hydrochloride
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CAS RN

637-96-7
Record name Glycine, N-methyl-, hydrochloride (1:1)
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Record name Sarcosine hydrochloride
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Record name Sarcosine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does sarcosine hydrochloride behave in acidic solutions?

A1: NMR studies reveal that the mean lifetime of the amino group in this compound decreases as the concentration of this compound and its ester increase in acidic aqueous solutions []. This suggests a first-order dependence of the reaction rate on the concentration of these species. Additionally, the reaction rate is significantly influenced by the acidity of the solution, exhibiting a strong dependence on the inverse of hydrogen ion concentration (1/aH+) in highly acidic environments. This dependence diminishes as the solution becomes less acidic [].

Q2: What is the mechanism behind this pH-dependent behavior in acidic solutions?

A2: The observed behavior is attributed to proton exchange between the amino acid (or its ester) and a water molecule hydrogen-bonded to the amino group []. This exchange involves a two-step mechanism:

    Q3: Are there any supramolecular applications of this compound?

    A3: Yes, the interaction between this compound (Sarc) and the tetraphosphonate cavitand (Tiiii) receptor holds promise for applications like prostate cancer diagnostics [, ]. Researchers have successfully utilized Tiiii, immobilized on magnetic micro-beads, to selectively capture this compound from complex matrices like urine []. This capture mechanism exploits the host-guest chemistry between Tiiii and this compound. By adjusting the pH, sarcosine can be released from the Tiiii receptor, allowing for its detection via electrochemiluminescence (ECL) []. This approach offers a potential pathway for developing sensitive and cost-effective diagnostic tools for prostate cancer.

    Q4: What insights do we have about the structure of this compound?

    A4: Although a detailed spectroscopic characterization is not provided within the provided papers, the crystal and molecular structure of this compound have been previously determined []. This information serves as a foundation for understanding its interactions and properties.

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